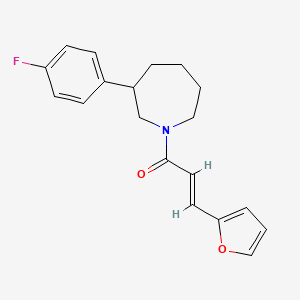
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H20FNO2 and its molecular weight is 313.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound notable for its unique structural features, including a fluorophenyl group, an azepane ring, and a furan moiety. This combination suggests potential biological activities that merit investigation. This article compiles various studies and findings related to the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H20FN2O, with a molecular weight of 329.4 g/mol. Its structure can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C19H20FN2O |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 1798410-73-7 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
Enzyme Interaction: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
Receptor Modulation: It has been suggested that the compound can interact with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction and cellular responses to external stimuli .
Molecular Interactions: The fluorophenyl group likely engages in hydrophobic interactions with protein targets, while the azepane ring may form hydrogen bonds, enhancing binding affinity.
Biological Activities
Recent studies have highlighted several promising biological activities associated with this compound:
Anticancer Properties: Preliminary investigations indicate that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity: There are indications that the compound possesses antimicrobial properties, making it a candidate for further development in treating infections .
Neuroprotective Effects: Given its structural characteristics, there is potential for neuroprotective applications, particularly in the context of neurodegenerative diseases .
Case Studies
A few notable studies have explored the biological activity of this compound:
-
Cytotoxicity Study:
- Objective: To evaluate the anticancer effects on human cancer cell lines.
- Findings: The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating effective inhibition of cell growth.
- Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis.
-
Antimicrobial Efficacy:
- Objective: To assess antimicrobial properties against common pathogens.
- Findings: The compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.
- Methodology: Disc diffusion method was employed to determine the minimum inhibitory concentration (MIC).
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| This compound | Anticancer, Antimicrobial |
| (E)-1-(furan-2-yl)-3-phenylenone | Moderate anticancer activity |
| (E)-1-(thiophen-2-yl)-3-phenylenone | Limited antimicrobial efficacy |
Properties
IUPAC Name |
(E)-1-[3-(4-fluorophenyl)azepan-1-yl]-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c20-17-8-6-15(7-9-17)16-4-1-2-12-21(14-16)19(22)11-10-18-5-3-13-23-18/h3,5-11,13,16H,1-2,4,12,14H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGXWUHZPYNBFN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














